molecular formula C19H26N6O B6769798 N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide

Cat. No.: B6769798
M. Wt: 354.4 g/mol
InChI Key: BZOLTMNOVABREN-UHFFFAOYSA-N
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Description

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a pyrazole ring, a piperazine ring, and a pyridine moiety, making it a versatile molecule for chemical synthesis and research.

Properties

IUPAC Name

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6O/c1-15(17-2-3-17)25-14-18(12-21-25)22-19(26)24-10-8-23(9-11-24)13-16-4-6-20-7-5-16/h4-7,12,14-15,17H,2-3,8-11,13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZOLTMNOVABREN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CC1)N2C=C(C=N2)NC(=O)N3CCN(CC3)CC4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide typically involves multiple steps, starting with the preparation of the pyrazole and piperazine intermediates. One common route includes:

    Formation of the Pyrazole Ring: This can be achieved through the cyclization of hydrazine derivatives with 1,3-diketones under acidic conditions.

    Synthesis of the Piperazine Intermediate: The piperazine ring can be synthesized via the reaction of ethylenediamine with dihaloalkanes.

    Coupling Reactions: The pyrazole and piperazine intermediates are then coupled using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

    Final Assembly: The pyridine moiety is introduced through a nucleophilic substitution reaction, followed by the formation of the carboxamide group using an appropriate amide coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridine and piperazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1-cyclopropylethyl)pyrazol-4-yl]-4-(pyridin-4-ylmethyl)piperazine-1-carboxamide stands out due to its unique combination of a pyrazole, piperazine, and pyridine moiety, which imparts distinct chemical and biological properties not commonly found in other similar compounds.

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